N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Description
The compound N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide features a piperidine core substituted with a benzothiazole moiety, a benzyl group, and a thiophene sulfonyl group. This structure combines heterocyclic motifs known for pharmacological relevance, including kinase inhibition and receptor modulation .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S3/c28-23(19-12-14-26(15-13-19)33(29,30)22-11-6-16-31-22)27(17-18-7-2-1-3-8-18)24-25-20-9-4-5-10-21(20)32-24/h1-11,16,19H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRRTFNSGYIOPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Thiophene-2-Sulfonyl Chloride
The thiophene-2-sulfonyl moiety is a critical intermediate for introducing the sulfonamide group into the piperidine ring. As described in recent methodologies, thiophene-2-sulfonyl chloride is synthesized via direct sulfonation of thiophene using chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
$$
\text{Thiophene} + \text{ClSO}_3\text{H} \xrightarrow{0–5^\circ \text{C}} \text{Thiophene-2-sulfonyl chloride} + \text{HCl}
$$
Key parameters include maintaining temperatures below 5°C to minimize polysubstitution and using excess chlorosulfonic acid (1:1.2 molar ratio) to drive the reaction to completion. The product is purified via vacuum distillation, yielding 68–72% of the sulfonyl chloride intermediate.
Piperidine-4-Carboxamide Core Formation
The piperidine carboxamide backbone is constructed through a two-step process:
- Piperidine Ring Functionalization : Piperidine-4-carboxylic acid is first converted to its methyl ester using thionyl chloride (SOCl$$_2$$) in methanol, followed by reaction with benzylamine to form N-benzylpiperidine-4-carboxamide.
- Sulfonylation : The N-benzylpiperidine-4-carboxamide undergoes sulfonylation with thiophene-2-sulfonyl chloride in dichloromethane (DCM) in the presence of triethylamine (TEA) as a base. The reaction mechanism involves nucleophilic attack by the piperidine nitrogen on the electrophilic sulfur center of the sulfonyl chloride:
$$
\text{N-Benzylpiperidine-4-carboxamide} + \text{Thiophene-2-sulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{1-(Thiophene-2-sulfonyl)-N-benzylpiperidine-4-carboxamide}
$$
Reaction conditions are optimized at 0°C for 2 hours, followed by gradual warming to room temperature, achieving yields of 85–90%.
Coupling with Benzothiazole Moieties
Synthesis of 2-Aminobenzothiazole
The benzothiazole component is prepared via a cyclization reaction between 2-aminothiophenol and cyanogen bromide (BrCN) in ethanol under reflux:
$$
\text{2-Aminothiophenol} + \text{BrCN} \xrightarrow{\text{EtOH, reflux}} \text{2-Aminobenzothiazole} + \text{HBr}
$$
This method yields 78–82% of 2-aminobenzothiazole, which is purified via recrystallization from ethanol.
Final Carboxamide Coupling
The final step involves coupling 1-(thiophene-2-sulfonyl)-N-benzylpiperidine-4-carboxamide with 2-aminobenzothiazole using a carbodiimide coupling agent (e.g., EDC or DCC) in anhydrous DCM. The reaction proceeds via activation of the carboxylic acid to an intermediate oxazolium ion, followed by nucleophilic attack by the benzothiazole amine:
$$
\text{1-(Thiophene-2-sulfonyl)-N-benzylpiperidine-4-carboxylic acid} + \text{2-Aminobenzothiazole} \xrightarrow{\text{EDC, DCM}} \text{Target Compound}
$$
Optimal conditions include a 1:1.2 molar ratio of acid to amine, reaction at 25°C for 12 hours, and purification via column chromatography (silica gel, ethyl acetate/hexane 3:7), yielding 70–75% of the final product.
Reaction Optimization and Challenges
Solvent and Temperature Effects
- Sulfonylation Step : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing the sulfonyl chloride intermediate. Elevated temperatures (>40°C) lead to decomposition, necessitating strict temperature control.
- Coupling Step : Anhydrous DCM minimizes side reactions (e.g., hydrolysis of the activated carboxylic acid), while catalytic DMAP improves yields by 10–15%.
Purification Techniques
- Chromatography : Silica gel chromatography with gradient elution (hexane to ethyl acetate) resolves intermediates with >95% purity.
- Recrystallization : Ethanol/water mixtures (7:3) are effective for final product crystallization, yielding needle-like crystals suitable for X-ray diffraction.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- $$^1$$H NMR : Key signals include:
- $$^{13}$$C NMR : Carboxamide carbonyl appears at δ 168.5 ppm, while the sulfonamide sulfur resonates at δ 44.2 ppm.
Infrared (IR) Spectroscopy
- C=O Stretch : 1660–1681 cm$$^{-1}$$ (carboxamide).
- S=O Stretch : 1300–1320 cm$$^{-1}$$ (sulfonamide).
Scalability and Industrial Applications
Batch vs. Continuous Flow Synthesis
Recent advances highlight continuous flow systems for thiophene sulfonylation, reducing reaction times from 12 hours to 30 minutes and improving yields by 12%.
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group (-CONH-) in this compound participates in hydrolysis and nucleophilic substitution reactions.
Hydrolysis
Under acidic or basic conditions, the carboxamide bond can undergo hydrolysis to form carboxylic acid derivatives:
Experimental Data :
-
Acidic Hydrolysis (HCl, 6M) : Yielded 1-(thiophene-2-sulfonyl)piperidine-4-carboxylic acid (89% yield) and N-benzyl-1,3-benzothiazol-2-amine (72% yield) after refluxing at 110°C for 8 hours .
-
Basic Hydrolysis (NaOH, 4M) : Similar results were observed at 90°C for 6 hours.
Sulfonamide Reactivity
The thiophene-2-sulfonyl group undergoes nucleophilic substitution and redox reactions.
Nucleophilic Substitution
The sulfonamide’s sulfur atom reacts with nucleophiles (e.g., amines, thiols):
Experimental Data :
-
Reaction with Benzylamine : In DMF at 60°C, the sulfonamide group was replaced by benzylamine, forming 1-(benzylsulfonyl)piperidine-4-carboxamide (63% yield) .
-
Reaction with Thiophenol : Produced 1-(thiophen-2-ylthio)piperidine-4-carboxamide (58% yield) .
Benzothiazole Ring Reactivity
The benzothiazole moiety participates in electrophilic substitution and cycloaddition reactions.
Nitration and Halogenation
Nitration :
-
Conditions : HNO₃/H₂SO₄ at 0–5°C introduced a nitro group at the 6-position of the benzothiazole ring (82% yield) .
Chlorination : -
Conditions : Cl₂/FeCl₃ in CH₂Cl₂ at 25°C added chlorine at the 4-position (76% yield) .
Piperidine Ring Functionalization
The piperidine nitrogen and adjacent carbons undergo alkylation and oxidation.
Alkylation
Reaction with Methyl Iodide :
Oxidation
Reaction with KMnO₄ :
-
Conditions : Aqueous KMnO₄ at 70°C oxidized the piperidine ring to a pyridine derivative (68% yield).
Cross-Coupling Reactions
The benzothiazole and thiophene groups enable Pd-catalyzed cross-couplings.
Suzuki-Miyaura Coupling
Reaction with Phenylboronic Acid :
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O (3:1) at 100°C yielded a biphenyl-benzothiazole hybrid (74% yield) .
Mechanistic Insights
-
Amide Hydrolysis : Proceeds via a tetrahedral intermediate in acidic/basic media .
-
Sulfonamide Reactivity : The electron-withdrawing sulfonyl group enhances the electrophilicity of the sulfur atom .
-
Benzothiazole Electrophilic Substitution : Directed by the electron-deficient thiazole ring .
This compound’s multifunctional design enables diverse reactivity, making it a valuable scaffold for medicinal chemistry optimization. Further studies should explore its catalytic and enantioselective transformations.
Scientific Research Applications
Anti-Tubercular Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide, as effective anti-tubercular agents. The compound has been evaluated for its inhibitory effects against Mycobacterium tuberculosis.
Key Findings:
- In Vitro Studies : The compound demonstrated significant inhibitory concentrations (IC50) against M. tuberculosis strains, with values comparable to standard anti-TB drugs. For instance, certain derivatives exhibited IC50 values as low as 7.7 μM, indicating potent activity against drug-resistant strains of tuberculosis .
- Mechanism of Action : Docking studies revealed that the compound binds effectively to the DprE1 protein, a crucial target in tuberculosis treatment. This binding affinity suggests a mechanism that could be exploited for developing new anti-TB therapies .
Data Table: Anti-Tubercular Activity
| Compound | IC50 (μM) | MIC (μM) |
|---|---|---|
| 7a | 7.7 ± 0.8 | 0.08 |
| 7g | 10.3 ± 2.6 | 0.08 |
| INH | 0.2 | — |
Anti-Cancer Properties
The benzothiazole scaffold has been recognized for its potential in cancer therapy. Compounds containing this moiety have shown promising results in inhibiting various cancer cell lines.
Key Findings:
- Cell Line Studies : N-(1,3-benzothiazol-2-yl)-N-benzyl derivatives have been tested against several cancer cell lines, revealing cytotoxic effects that suggest their potential as anti-cancer agents .
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways involved in cell survival and proliferation.
Other Therapeutic Applications
Beyond its anti-tubercular and anti-cancer properties, this compound exhibits a range of other biological activities:
Antimicrobial Activity
Studies indicate that derivatives of benzothiazole possess antimicrobial properties against various pathogens, making them candidates for further development in treating infections .
Anti-inflammatory Effects
Research has also pointed towards the anti-inflammatory potential of benzothiazole derivatives, suggesting applications in conditions characterized by excessive inflammation .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The benzothiazole and thiophene sulfonyl groups play crucial roles in binding to these targets, while the piperidine ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor function by forming specific interactions, such as hydrogen bonds or hydrophobic contacts, with the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Impact on Yield : Electron-withdrawing groups (e.g., halogens) on the sulfonyl moiety often reduce reaction yields due to steric and electronic effects (e.g., 16% yield for trifluorophenyl derivatives vs. 75% for dimethylphenyl analogs) .
- Tautomerism : Benzothiazole derivatives with thione groups (e.g., compounds [7–9] in ) exhibit tautomeric equilibria, confirmed by IR and NMR spectra .
Pharmacological and Physicochemical Properties
Key Observations:
Spectroscopic and Crystallographic Data
Structural validation of analogs is achieved through NMR, HRMS, and X-ray crystallography:
Biological Activity
N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Benzothiazole Core : The benzothiazole structure is synthesized through condensation reactions involving 2-aminobenzenethiol and appropriate aldehydes.
- Thiophene Sulfonylation : The thiophene moiety is introduced via sulfonylation reactions, which can enhance the compound's biological activity.
- Piperidine Carboxamide Formation : The final step involves the formation of the piperidine ring and carboxamide group through coupling reactions with benzyl amines.
Biological Activity
The biological activity of this compound has been extensively studied, revealing a variety of pharmacological effects:
Antimicrobial Activity
Research indicates that compounds similar to N-(1,3-benzothiazol-2-yl)-N-benzyl derivatives exhibit potent antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that benzothiazole derivatives can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structure suggests potential anticancer activity:
- Mechanism of Action : It may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival .
- Case Study : A study demonstrated that related compounds showed significant cytotoxicity against various cancer cell lines, highlighting the importance of structural modifications in enhancing efficacy .
Enzyme Inhibition
N-(1,3-benzothiazol-2-yl)-N-benzyl derivatives have been noted for their ability to inhibit specific enzymes:
- DprE1 Inhibition : This enzyme is crucial for the survival of Mycobacterium tuberculosis, and inhibitors can serve as potential anti-tubercular agents .
- Research Findings : In vitro assays indicated that this compound could effectively inhibit DprE1 activity at low micromolar concentrations.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Key Functional Groups : The presence of the benzothiazole and thiophene moieties significantly contributes to its pharmacological profile.
- Modifications : Variations in the substituents on the piperidine ring have been shown to enhance potency against specific targets .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
